molecular formula C24H27N7 B2571408 N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946347-58-6

N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2571408
CAS No.: 946347-58-6
M. Wt: 413.529
InChI Key: RAYIMIRLXWEALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Key structural features include:

  • A 1-phenyl group at position 1 of the pyrazolo-pyrimidine scaffold.
  • A 6-(4-methylpiperazin-1-yl) substituent, which introduces a basic nitrogen moiety that may enhance solubility and receptor interaction.
  • A 4-amino group substituted with a 3,5-dimethylphenyl ring, providing steric bulk and electron-donating effects.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7/c1-17-13-18(2)15-19(14-17)26-22-21-16-25-31(20-7-5-4-6-8-20)23(21)28-24(27-22)30-11-9-29(3)10-12-30/h4-8,13-16H,9-12H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIMIRLXWEALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C₁₈H₂₃N₅, and it features a complex structure that includes a fused pyrazolo and pyrimidine ring system. The presence of a dimethylphenyl group and a piperazinyl moiety enhances its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, studies have identified its potential as a Src kinase inhibitor, which plays a role in cancer progression and metastasis .
  • Anti-proliferative Activity : Compounds within this class have demonstrated anti-proliferative effects against various cancer cell lines. For example, derivatives have shown significant inhibition of cell growth in A549 and HCT-116 cancer cells .
  • Neuroprotective Effects : Some studies suggest that similar compounds may also exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Experimental Data

  • Src Kinase Inhibition : A study evaluated the Src kinase inhibitory activities of several pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating effective inhibition .
  • Anti-Cancer Properties : Recent research synthesized new derivatives that were assessed for their anti-proliferative activities against cancer cell lines. Compound 12b showed potent activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • Structure-Activity Relationship (SAR) : The unique combination of substituents in this compound contributes to its enhanced bioactivity compared to similar compounds. This specific arrangement allows it to target multiple pathways effectively .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-b]pyridineLacks dimethyl substitutionKinase inhibition
N-(2-methylphenyl)-6-(3-pyridinyl)-pyrazolo[3,4-d]pyrimidin-4-aminesDifferent aromatic substitutionAntitumor properties
5-Amino-pyrazolo[3,4-d]pyrimidine derivativesVarying substituents on the pyrazole ringBroad-spectrum biological activity

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines and features a distinctive arrangement of functional groups that enhance its biological activity. The molecular formula is C18H23N5C_{18}H_{23}N_{5}, and it includes a pyrazolo ring fused with a pyrimidine structure, substituted with a dimethylphenyl group and a piperazinyl moiety. This unique combination allows for effective targeting of multiple biological pathways.

Biological Applications

  • Antitumor Activity : Research has indicated that compounds structurally similar to N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.
  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Similar pyrazolo derivatives have demonstrated the ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
  • Diabetes Management : Preliminary studies suggest that this compound may play a role in the management of diabetes through its influence on glucose metabolism and insulin signaling pathways. The structural features that enhance its bioactivity also contribute to favorable pharmacokinetic properties.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SN Ar)

This reaction facilitates the introduction of heterocyclic groups at position 6 of the pyrimidine ring.

Reagents/Conditions Outcome Yield Source
Piperazine derivatives, K₂CO₃, DMF, 80°CSubstitution of 6-chloro group with 4-methylpiperazine65–78%
Cyclohexyl MgCl₂, toluene, refluxImproved reactivity for SN Ar with aryl halides38→82%*

*Optimized protocol increased yield from 38% to 82% by switching leaving groups (sulfoxide → chloride) and using Grignard reagents .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl or pyrimidine rings.

Heck Coupling

Substrate Catalyst Conditions Application
Brominated pyrimidine intermediatesPd(OAc)₂, PPh₃DMF, 110°C, 12hIntroduces aryl/alkenyl groups at C4
Aryl boronic acidsPdCl₂(dppf), K₂CO₃Ethanol/H₂O, 80°CFunctionalizes the 1-phenyl substituent

Example: Coupling with 4-bromophenylboronic acid under Suzuki conditions yielded para-substituted derivatives with >70% efficiency .

Reduction Reactions

Hydrogenation selectively reduces unsaturated bonds or nitro groups.

Reaction Type Reagents Target Outcome
Nitro group reductionH₂ (1 atm), Pd/C, ethanolConverts nitro to amineImproved solubility in polar solvents
Alkene hydrogenationH₂, PtO₂, acetic acidReduces double bonds in side chainsStabilizes reactive intermediates

Oxidation Reactions

Controlled oxidation modifies substituents for enhanced bioactivity.

Oxidizing Agent Conditions Site of Action Product
KMnO₄H₂O, 25°CMethyl → carboxylic acidIncreased polarity for drug delivery
m-CPBACH₂Cl₂, 0°C → RTSulfur oxidation in analogsEnhanced kinase inhibition

Alkylation/Acylation

Reaction Reagents Site Modified
N-AlkylationMeI, NaH, THF, 0°CPiperazine nitrogen
O-MesylationMsCl, Et₃N, CH₂Cl₂Hydroxyl groups for coupling

Mesylation of hydroxyl intermediates enables subsequent nucleophilic displacements (e.g., phenol substitution) .

Degradation Pathways

Stability studies reveal susceptibility under specific conditions:

Condition Degradation Product Mechanism
Acidic (HCl, 1M, 60°C)Cleavage of piperazine moietyHydrolysis of amine bonds
UV light (254 nm)Ring-opening of pyrazolo-pyrimidine corePhotolytic decomposition

Comparative Reactivity Table

Position Reactivity Preferred Reactions Key Modifications
C4 (Pyrimidine)High (electron-deficient)SN Ar, Heck couplingPiperazine/aryl group introduction
C6 (Pyrazole)ModerateOxidation, alkylationMethyl → polar functional groups
N1 (Pyrazole)LowProtection/deprotectionTrityl group for synthetic control

Mechanistic Insights

  • Piperazine Introduction : The 4-methylpiperazine group at position 6 is installed via SN Ar, leveraging the electron-withdrawing pyrimidine ring to activate the chloro leaving group .

  • Coupling Selectivity : Palladium catalysts favor coupling at the pyrimidine’s C4 due to steric accessibility compared to the congested pyrazole ring .

  • Stability : The compound degrades rapidly under UV light, necessitating storage in amber vials for long-term stability.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Amino Group

The 4-amino position is critical for modulating activity. Comparisons include:

Compound Substituent at 4-Amino Position Key Properties
Target Compound 3,5-Dimethylphenyl Electron-donating methyl groups; enhanced steric hindrance
CAS 946265-25-4 () 4-Methylphenyl Less steric hindrance; single methyl group may reduce binding specificity
Compound 8a () 4-Aryloxy/Alkoxy-2-methylphenyl Alkoxy groups increase hydrophobicity; may reduce solubility
CAS 393820-56-9 () 2-(4-Chlorophenyl)ethyl Chlorine (electron-withdrawing) alters electronic profile; ethyl chain adds flexibility

The 3,5-dimethylphenyl group in the target compound likely improves binding affinity to hydrophobic pockets compared to monosubstituted analogs .

Variations at Position 6

The 6-position substituent influences solubility and hydrogen bonding:

Compound Substituent at Position 6 Impact
Target Compound 4-Methylpiperazin-1-yl Enhances solubility via basic nitrogen; potential for H-bonding with targets
Compound 9a () Unsubstituted phenyl Reduced solubility; limited interaction with polar residues
CAS 101716-06-7 () Benzyl High lipophilicity; may compromise aqueous solubility

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Likely C24H27N7 ~413.5 Balanced lipophilicity and solubility
CAS 946265-25-4 () C23H25N7 399.49 Lower steric bulk; simpler substitution
Compound 10a () C21H19N5O 421 Ester groups may reduce metabolic stability
CAS 393820-56-9 () C20H18ClN5 388.8 Chlorine increases molecular polarity

The target compound’s higher molecular weight (vs. CAS 946265-25-4) may enhance target engagement but could affect membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.